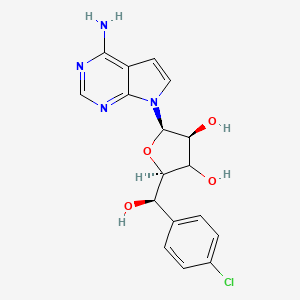
Dclk1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dclk1-IN-4 involves multiple steps, including the preparation of benzopyrimido-diazipinone scaffolds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and stability of the compound .
Chemical Reactions Analysis
Dclk1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dclk1-IN-4 has a wide range of scientific research applications. It is used in the study of cancer biology, particularly in understanding the role of DCLK1 in tumor growth and development . It is also used in neurobiology research to study the effects of DCLK1 on neurogenesis . Additionally, this compound is being explored for its potential therapeutic applications in treating various cancers and inflammatory diseases .
Mechanism of Action
Dclk1-IN-4 exerts its effects by binding to the kinase domain of DCLK1, inducing a conformational change in the ATP binding site . This binding inhibits the kinase activity of DCLK1, thereby preventing its role in cell growth and proliferation . The molecular targets and pathways involved include the NOTCH and WNT signaling pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H24N6O5 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H24N6O5/c1-29-17-7-5-4-6-15(17)23(34)30(2)18-13-25-24(28-22(18)29)27-16-9-8-14(12-19(16)35-3)26-20(31)10-11-21(32)33/h4-9,12-13H,10-11H2,1-3H3,(H,26,31)(H,32,33)(H,25,27,28) |
InChI Key |
QETPJCBGWLJJLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CCC(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)




![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)



